Synthesis and characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.
Synthesis and characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.
An In-depth Technical Guide:
Synthesis and Characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key intermediate in the pharmaceutical industry. The synthesis is achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a field-proven experimental protocol for its synthesis and purification, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis.
Introduction and Significance
Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No: 39562-25-9) is a vital organic intermediate, most notably utilized in the synthesis of dihydropyridine-class calcium channel blockers such as Azelnidipine and Nimodipine.[1] These Active Pharmaceutical Ingredients (APIs) are crucial for treating hypertension and cerebrovascular disorders.[1] The molecular structure of the target compound, featuring an α,β-unsaturated ketone system, makes it a versatile precursor for further chemical transformations.
The synthesis of this compound is a prime example of the Knoevenagel condensation . This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, isopropyl acetoacetate) to a carbonyl group of an aldehyde or ketone (3-nitrobenzaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3][4] Understanding and optimizing this synthesis is critical for the efficient and high-purity production of its subsequent APIs.
Synthesis via Knoevenagel Condensation
The core of the synthesis is the base-catalyzed condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate.
Reaction Scheme: 3-nitrobenzaldehyde + Isopropyl acetoacetate → Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate + Water
The Reaction Mechanism: A Stepwise Analysis
The Knoevenagel condensation, when catalyzed by a secondary amine like piperidine, proceeds through a well-established mechanism involving iminium and enolate intermediates.[5][6] This pathway is often favored over a direct aldol-type mechanism because the iminium ion is a more potent electrophile than the corresponding aldehyde.[7]
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Formation of the Enolate: The basic catalyst (piperidine) deprotonates the active methylene group of isopropyl acetoacetate, creating a resonance-stabilized enolate ion.[8][9]
-
Formation of the Iminium Ion: The piperidine catalyst reacts with the carbonyl group of 3-nitrobenzaldehyde to form a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a highly electrophilic iminium ion.[5][6] The formation of this iminium ion is often the rate-determining step of the reaction.[5][6]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral intermediate.[5][6]
-
Catalyst Regeneration and Dehydration: The intermediate undergoes tautomerization and elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[2][5][6]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Synthesis and Purification Workflow
This protocol is designed for high yield and purity, utilizing a straightforward setup suitable for standard laboratory environments.
Caption: Figure 2: Experimental Workflow.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Nitrobenzaldehyde
-
Isopropyl acetoacetate
-
Isopropanol (IPA)
-
Piperidine
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzaldehyde and isopropyl acetoacetate in a 1:1.1 molar ratio. Use isopropanol as the solvent.[10]
-
Rationale: A slight excess of the active methylene compound can help drive the reaction to completion. Isopropanol is an excellent solvent choice as it is non-reactive under these conditions and is also effective for later recrystallization.[10]
-
-
Catalyst Addition: To the stirring mixture, add catalytic amounts of piperidine and acetic acid. A 1:1 molar ratio of the catalysts is effective.[10]
-
Rationale: Piperidine acts as the base to generate the nucleophilic enolate, while acetic acid protonates the intermediate and facilitates the formation of the iminium ion.[5]
-
-
Reaction Execution: Heat the reaction mixture to approximately 80°C and maintain this temperature for 2-8 hours (typically around 4 hours is sufficient).[10]
-
Rationale: Heating increases the reaction rate. Progress should be monitored by TLC to determine the point of completion (disappearance of the 3-nitrobenzaldehyde spot).
-
-
Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool. For optimal crystallization, cool the flask in an ice bath (to between -5°C and 5°C) and allow it to stand overnight.[10]
-
Rationale: The product has lower solubility in cold isopropanol, leading to its precipitation out of the solution, separating it from unreacted starting materials and soluble impurities.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities. For higher purity, the crude product can be recrystallized from fresh isopropanol.[10]
-
Drying: Dry the purified white to light-yellow crystalline solid under vacuum to remove any remaining solvent.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.
Physical and Chemical Properties
The expected properties of the title compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO₅ | [1][11] |
| Molecular Weight | 277.27 g/mol | [1][11] |
| Appearance | White to light-yellow crystalline powder | [12] |
| Melting Point | 88 - 92 °C | [12] |
| CAS Number | 39562-25-9 | [1][11] |
Spectroscopic Analysis
A. ¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides definitive information about the electronic environment of protons in the molecule. Expected signals in a CDCl₃ solvent are:
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δ ~8.3-7.6 ppm (m, 4H): Aromatic protons of the 3-nitrophenyl group. The specific splitting pattern will be complex due to meta and ortho couplings.
-
δ ~7.5 ppm (s, 1H): Vinylic proton (=CH-Ar). Its downfield shift is due to the deshielding effects of the adjacent aromatic ring and carbonyl groups.
-
δ ~5.1 ppm (septet, 1H): Methine proton (-CH-(CH₃)₂) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons.
-
δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)CH₃). It appears as a singlet as there are no adjacent protons.
-
δ ~1.3 ppm (d, 6H): Methyl protons (-CH-(CH₃)₂) of the isopropyl group. These six protons are equivalent and are split into a doublet by the single methine proton.
B. ¹³C NMR Spectroscopy (Carbon NMR) The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Key expected signals include:
-
δ ~195-205 ppm: Ketone carbonyl carbon (C=O).
-
δ ~165-175 ppm: Ester carbonyl carbon (O-C=O).
-
δ ~140-150 ppm: Aromatic carbons and vinylic carbons.
-
δ ~120-135 ppm: Aromatic carbons.
-
δ ~70 ppm: Methine carbon of the isopropyl group (-CH-).
-
δ ~25-30 ppm: Methyl carbon of the acetyl group (-CH₃).
-
δ ~20-25 ppm: Methyl carbons of the isopropyl group (-(CH₃)₂).
C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2940 cm⁻¹: Aliphatic C-H stretching (from isopropyl and acetyl groups).
-
~1720-1700 cm⁻¹: Strong C=O stretching from the ester carbonyl.
-
~1680-1660 cm⁻¹: Strong C=O stretching from the α,β-unsaturated ketone.
-
~1600-1580 cm⁻¹: C=C stretching from the alkene and aromatic ring.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group (NO₂).
D. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Expected m/z: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ at m/z corresponding to the molecular weight of 277.27.[11]
References
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J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Wikipedia. Knoevenagel condensation. Retrieved from [Link]
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Martinez-Araya, J. I. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
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PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
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ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations. Crystal Growth & Design. Retrieved from [Link]
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Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
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PubChem. Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Retrieved from [Link]
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MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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apicule. Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]
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ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
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Pharmaffiliates. Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Retrieved from [Link]
- Google Patents. (2011). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
- Google Patents. (2012). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
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YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]
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YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
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